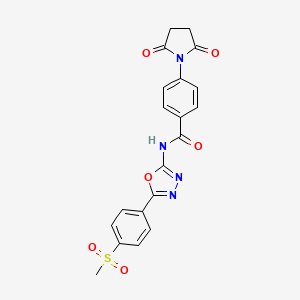
4-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H16N4O6S and its molecular weight is 440.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, including anticancer efficacy, antimicrobial activity, and mechanisms of action based on diverse scientific studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a pyrrolidine ring, an oxadiazole moiety, and a benzamide group, which contribute to its biological activity.
Anticancer Activity
Recent research indicates that the compound exhibits significant anticancer properties. In vitro studies have been conducted using various cancer cell lines to evaluate its cytotoxic effects.
- Cell Lines Tested :
- Human glioblastoma (LN229)
- Breast cancer (MDA-MB-231)
- Ovarian cancer (A2780)
The MTT assay results showed that the compound had an IC50 value ranging from 0.5 to 3.5 µM , indicating potent antiproliferative effects against these cell lines. It was observed that the compound induced apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .
Antimicrobial Activity
The compound also demonstrated antimicrobial properties against several pathogens. Studies using disk diffusion methods revealed:
- Bacterial Strains Tested :
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values were recorded at 15.62 µg/mL , suggesting that the compound possesses broad-spectrum antibacterial activity .
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:
- Calcium Channel Modulation : The compound inhibits calcium currents mediated by L-type calcium channels (Cav 1.2), which is crucial for various cellular processes including muscle contraction and neurotransmitter release .
- Apoptotic Pathways : The induction of apoptosis is primarily mediated through mitochondrial pathways involving cytochrome c release and activation of caspases .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Study on Glioblastoma Cells :
- Antimicrobial Efficacy Study :
Data Summary Table
| Biological Activity | Cell Line/Pathogen | IC50/MIC Value | Mechanism of Action |
|---|---|---|---|
| Anticancer | LN229 (Glioblastoma) | 0.5 - 3.5 µM | Apoptosis via caspase activation |
| Anticancer | MDA-MB-231 (Breast Cancer) | 0.5 - 3.5 µM | Cell cycle arrest |
| Antimicrobial | Staphylococcus aureus | 15.62 µg/mL | Bacterial growth inhibition |
| Antimicrobial | Escherichia coli | 15.62 µg/mL | Bacterial growth inhibition |
Eigenschaften
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O6S/c1-31(28,29)15-8-4-13(5-9-15)19-22-23-20(30-19)21-18(27)12-2-6-14(7-3-12)24-16(25)10-11-17(24)26/h2-9H,10-11H2,1H3,(H,21,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFATDRXANUAJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














